molecular formula C22H23N5O2 B11374746 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11374746
M. Wt: 389.4 g/mol
InChI Key: LIQFVBKADTUULE-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a triazole ring, an indole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by functional group modifications to introduce the indole and carboxamide groups. Specific reaction conditions, such as the use of copper(I) catalysts in the Huisgen cycloaddition, are often employed to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis platforms can be utilized to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted aromatic compounds, which can be further utilized in various synthetic applications .

Scientific Research Applications

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide
  • 2-(4-ethylphenyl)-5-(methoxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide
  • 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxylate

Uniqueness

The uniqueness of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]triazole-4-carboxamide

InChI

InChI=1S/C22H23N5O2/c1-2-15-7-9-17(10-8-15)27-25-20(14-28)21(26-27)22(29)23-12-11-16-13-24-19-6-4-3-5-18(16)19/h3-10,13,24,28H,2,11-12,14H2,1H3,(H,23,29)

InChI Key

LIQFVBKADTUULE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCCC3=CNC4=CC=CC=C43)CO

Origin of Product

United States

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